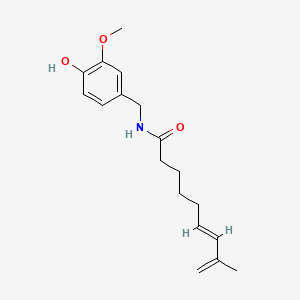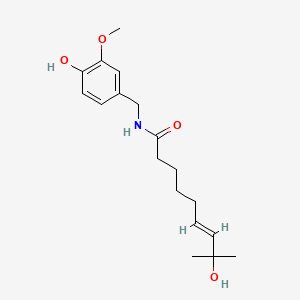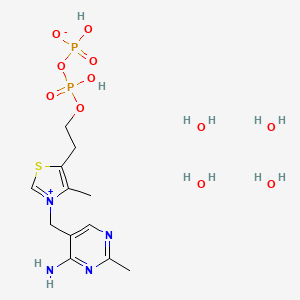![molecular formula C6H5CH2OO[13C][13C]H2[13C]H(15NH-t-BOC)[13C]OOH B602429 L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester CAS No. 202326-58-7](/img/no-structure.png)
L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“L-Aspartic acid-13C4,15N” is a stable isotope-labeled non-essential amino acid . It has a linear formula of HO213C13CH213CH (15NH2)13CO2H . It’s used in the biosynthesis of proteins and can be used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules .
Molecular Structure Analysis
The molecular formula of “L-Aspartic acid-13C4,15N” is [13C]4H7[15N]O4 . The molecular weight is 138.07 .Physical and Chemical Properties Analysis
“L-Aspartic acid-13C4,15N” is a solid . It has a melting point of >300°C (dec.) (lit.) .Aplicaciones Científicas De Investigación
Metabolism of Aspartyl Moiety
L-Aspartic acid plays a crucial role in metabolism, particularly in the metabolism of aspartame. When aspartame is hydrolyzed, it yields aspartic acid, among other compounds. The metabolic pathway of aspartate involves its conversion to CO2 or incorporation into various body constituents like amino acids, proteins, pyrimidines, asparagine, and N-acetylaspartic acid. About 70% of the aspartate from aspartame is converted to 14CO2 in monkeys, highlighting the significant role of aspartate in energy production and biosynthesis processes (Ranney & Oppermann, 1979).
Physiological Functions and Therapeutic Applications
L-Ornithine-L-aspartate (LOLA) is a compound consisting of ornithine and aspartic acid, used in varying doses either as a food supplement or a medicinal product. It's particularly effective in reducing blood ammonia levels and alleviating symptoms associated with hepatic encephalopathy in liver cirrhosis. Both ornithine and aspartate play pivotal roles in ammonia detoxification, proline and polyamine biosynthesis, which are crucial for DNA synthesis, cell replication, and hepatic regeneration (Sikorska, Cianciara & Wiercińska-Drapało, 2010).
Role in CNS and Nervous System
N-Acetyl-l-aspartic acid and N-Acetyl-l-histidine are major constituents of the vertebrate brain and eye, with distinct phylogenetic distributions. These compounds play a dynamic and important role in the CNS and eye of vertebrates, being involved in a rapid tissue-to-fluid-space cycling phenomenon across membranes. The metabolism of these amino acids suggests a significant function in membrane transport, with implications in genetic diseases like Canavan's disease and the regulation of osmoregulatory forces (Baslow, 1997).
Aspartame and Neurophysiological Symptoms
Aspartame, containing the aspartyl group, has been linked to neurophysiological symptoms like learning problems, headaches, seizures, and mood alterations. The compounds in aspartame, including aspartic acid, can affect brain neurotransmitter levels and potentially lead to oxidative stress in the brain, impacting neurobehavioral health. However, further research is needed to conclusively understand these effects (Choudhary & Lee, 2017).
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester involves the protection of the carboxylic acid and amine functional groups, followed by the introduction of the isotopic labels and the benzyl ester group. The final step involves the removal of the protecting groups to obtain the desired product.", "Starting Materials": [ "L-Aspartic acid", "13C4-labeled methanol", "15N-labeled ammonia", "Benzyl bromide", "Di-tert-butyl dicarbonate (BOC2O)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Protection of carboxylic acid group: L-Aspartic acid is treated with BOC2O and DIPEA in DMF to form the BOC-protected L-Aspartic acid.", "Protection of amine group: The BOC-protected L-Aspartic acid is then treated with TEA and Boc2O in DCM to form the BOC-protected L-Aspartic acid Boc anhydride.", "Introduction of isotopic labels: The BOC-protected L-Aspartic acid Boc anhydride is reacted with 13C4-labeled methanol and 15N-labeled ammonia in DMF to introduce the isotopic labels.", "Introduction of benzyl ester group: The BOC-protected L-Aspartic acid Boc anhydride with isotopic labels is then reacted with benzyl bromide and TEA in DCM to form the benzyl ester group.", "Deprotection of amine group: The BOC-protected L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester is treated with HCl in dioxane to remove the BOC protecting group from the amine group.", "Deprotection of carboxylic acid group: The BOC-protected L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester is treated with NaOH in water to remove the BOC protecting group from the carboxylic acid group.", "Purification: The crude product is purified by column chromatography using DCM and methanol as the eluent.", "Drying: The purified product is dried over anhydrous magnesium sulfate.", "Final product: L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester is obtained as a white solid." ] } | |
Número CAS |
202326-58-7 |
Fórmula molecular |
C6H5CH2OO[13C][13C]H2[13C]H(15NH-t-BOC)[13C]OOH |
Peso molecular |
328.31 |
Pureza |
98% by HPLC; 98% atom 13C, 98% atom 15N |
Números CAS relacionados |
7536-58-5 (unlabelled) |
Etiqueta |
Boc-protected Amino Acids (Labelled) | Ester-protected Amino Acids (Labelled) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)




![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)



